molecular formula C18H17NO3S B4139565 9-[4-(methylthio)phenyl]-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one

9-[4-(methylthio)phenyl]-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one

Cat. No.: B4139565
M. Wt: 327.4 g/mol
InChI Key: BQQKQEXNSYNVAW-UHFFFAOYSA-N
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Description

9-[4-(methylthio)phenyl]-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one is a useful research compound. Its molecular formula is C18H17NO3S and its molecular weight is 327.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 327.09291458 g/mol and the complexity rating of the compound is 438. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

9-[4-(Methylthio)phenyl]-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one is a complex organic compound notable for its unique structural features that combine a quinoline moiety with a tetrahydrodioxin framework. Its molecular complexity suggests potential interactions with various biological systems, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound's structure includes:

  • A methylthio group attached to a phenyl ring.
  • A dioxin ring contributing to its chemical reactivity.

The potential biological activity can be attributed to these structural components, which may facilitate interactions with biological targets.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit various pharmacological properties. These may include:

  • Antitumor activity
  • Antimicrobial properties
  • Neuroprotective effects

Further studies are required to elucidate the specific mechanisms and efficacy of this compound in biological systems.

Interaction Studies

Understanding the pharmacodynamics of this compound involves interaction studies focusing on:

  • Binding affinity to target proteins.
  • Metabolic pathways and potential toxicological effects.

Case Studies and Research Findings

Recent studies have explored the biological activity of compounds structurally related to this compound. Below are summarized findings from relevant research:

StudyFindings
The compound exhibited potential antitumor activity in vitro. Further investigation into its mechanism of action is warranted.
Similar compounds showed neuroprotective effects in animal models; implications for treatment in neurodegenerative diseases were discussed.
Toxicological assessments indicated that certain derivatives had dose-dependent effects on liver and kidney functions in animal studies.

Toxicological Profile

Toxicological evaluations are crucial for assessing the safety of this compound. Observations from studies include:

  • Potential reproductive and developmental toxicity.
  • Effects on liver and kidney functions at high doses.
  • No significant genotoxicity observed in bacterial mutation assays.

Properties

IUPAC Name

9-(4-methylsulfanylphenyl)-3,6,8,9-tetrahydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S/c1-23-12-4-2-11(3-5-12)13-9-18(20)19-15-10-17-16(8-14(13)15)21-6-7-22-17/h2-5,8,10,13H,6-7,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQQKQEXNSYNVAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2CC(=O)NC3=CC4=C(C=C23)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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9-[4-(methylthio)phenyl]-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one
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9-[4-(methylthio)phenyl]-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one
Reactant of Route 3
9-[4-(methylthio)phenyl]-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one
Reactant of Route 4
9-[4-(methylthio)phenyl]-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one
Reactant of Route 5
9-[4-(methylthio)phenyl]-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one
Reactant of Route 6
9-[4-(methylthio)phenyl]-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.